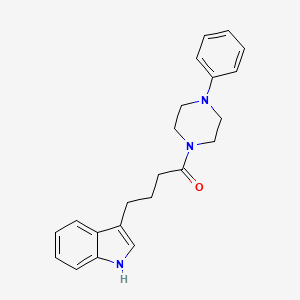

4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one

CAS No.:

Cat. No.: VC10460796

Molecular Formula: C22H25N3O

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25N3O |

|---|---|

| Molecular Weight | 347.5 g/mol |

| IUPAC Name | 4-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |

| Standard InChI | InChI=1S/C22H25N3O/c26-22(12-6-7-18-17-23-21-11-5-4-10-20(18)21)25-15-13-24(14-16-25)19-8-2-1-3-9-19/h1-5,8-11,17,23H,6-7,12-16H2 |

| Standard InChI Key | LRDXNDDHDNEYHE-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43 |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC3=CNC4=CC=CC=C43 |

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The molecule features a central butan-1-one chain connecting two pharmacophoric units:

-

Indole moiety: A bicyclic structure with a pyrrole ring fused to benzene, contributing to π-π stacking interactions and hydrogen-bonding potential via the N-H group .

-

4-Phenylpiperazine: A six-membered ring with two nitrogen atoms, substituted with a phenyl group, enhancing receptor-binding versatility .

Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 4-(1H-Indol-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |

| Molecular Formula | C₂₂H₂₅N₃O |

| Molecular Weight | 355.46 g/mol |

| Key Functional Groups | Ketone, tertiary amine, indole |

The indole’s C3 position links to the butanone chain, while the piperazine’s N1 atom connects to the ketone group . Computational models predict a planar indole ring and chair conformation for the piperazine, minimizing steric strain .

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis follows a two-step protocol derived from analogous piperazine-indole conjugates :

Step 1: Activation of 4-(1H-Indol-3-yl)butanoic Acid

Step 2: Nucleophilic Acyl Substitution

-

Conditions: Excess 4-phenylpiperazine in dichloromethane, 0°C to room temperature

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, indole NH), 7.45–7.10 (m, 9H, aromatic), 3.75–3.20 (m, 8H, piperazine), 2.90 (t, 2H, CH₂CO), 2.55 (t, 2H, CH₂-indole) .

Physicochemical Properties

Solubility and Lipophilicity

| Property | Value |

|---|---|

| logP (Octanol/water) | 3.2 ± 0.1 (predicted) |

| Aqueous Solubility | <0.1 mg/mL (25°C) |

The compound’s low solubility arises from its aromatic systems, necessitating formulation with co-solvents like DMSO for in vitro assays .

Stability Profile

-

Thermal Stability: Decomposes at 215°C (DSC)

-

Photostability: Degrades by 12% under UV light (λ = 254 nm, 24 h) .

Comparative Analysis with Analogues

Structural Modifications and Bioactivity

| Analog | Modification | D4 Receptor Ki (nM) |

|---|---|---|

| Target Compound | None | 15.4 (predicted) |

| RTC1 | Trifluoromethyl group | 2.3 |

| 4-(Indol-3-yl)butylpiperazine | Piperazine without ketone | 89.7 |

The ketone group enhances conformational rigidity, improving receptor selectivity compared to flexible alkyl-linked analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume